Methyl 3-chloro-2,4-difluorobenzoate
Overview
Description
Methyl 3-chloro-2,4-difluorobenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of a methyl ester group attached to a benzoic acid ring substituted with chlorine and fluorine atoms. The molecular formula of this compound is C8H5ClF2O2, and it has a molecular weight of 206.58 g/mol .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-chloro-2,4-difluorobenzoate. For instance, the compound should be stored at a temperature between 2-8°C . It is also important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2,4-difluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-chloro-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2,4-difluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 3-chloro-2,4-difluorobenzyl alcohol.
Hydrolysis: 3-chloro-2,4-difluorobenzoic acid.
Scientific Research Applications
Methyl 3-chloro-2,4-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-difluorobenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chloro-3,4-difluorobenzoate: Has a different substitution pattern, affecting its chemical reactivity and applications.
Methyl 2-fluorobenzoate: Contains only one fluorine atom, resulting in different physical and chemical properties.
Uniqueness
Methyl 3-chloro-2,4-difluorobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications. Its combination of chlorine and fluorine atoms provides a balance of electronic effects that can be exploited in various chemical transformations .
Properties
IUPAC Name |
methyl 3-chloro-2,4-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHTALZVVERSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673202 | |
Record name | Methyl 3-chloro-2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948833-74-7 | |
Record name | Methyl 3-chloro-2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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